molecular formula C17H17NO4S2 B2937614 4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034593-14-9

4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2937614
CAS No.: 2034593-14-9
M. Wt: 363.45
InChI Key: QDNXATXKNMKGHS-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17NO4S2 and its molecular weight is 363.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The negative charges gathered around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound could potentially have favorable pharmacokinetic properties .

Result of Action

Similar compounds have demonstrated various biological activities, suggesting that this compound could potentially have a broad range of effects at the molecular and cellular level .

Action Environment

The stability of similar compounds synthesized via the suzuki–miyaura cross-coupling reaction suggests that this compound could potentially be stable under a variety of environmental conditions .

Properties

IUPAC Name

4-methoxy-2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-12-10-13(21-2)6-8-17(12)24(19,20)18-11-14-5-7-15(22-14)16-4-3-9-23-16/h3-10,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNXATXKNMKGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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